

# Nitrodenafil: A Technical Guide to Its Chemical Identity and Properties

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## Compound of Interest

Compound Name:	Nitrodenafil
CAS No.:	147676-99-1
Cat. No.:	B140559

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## Introduction

**Nitrodenafil** is a synthetic compound chemically related to sildenafil, the active ingredient in several medications used to treat erectile dysfunction.[1] Like sildenafil, **Nitrodenafil** is classified as a phosphodiesterase inhibitor.[1] Its emergence as a research chemical and its potential applications in drug development necessitate a thorough understanding of its fundamental chemical properties and identifiers. This guide provides a comprehensive overview of **Nitrodenafil**, including its precise chemical nomenclature, structural information, and key identifiers crucial for researchers and developers in the pharmaceutical sciences.

## Chemical Identity and Nomenclature

The precise identification of a chemical compound is paramount for scientific communication, regulatory compliance, and patenting. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds.

The IUPAC name for **Nitrodenafil** is 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.<sup>[1][2]</sup> This systematic name precisely describes the molecular structure of the compound, detailing the arrangement of its constituent atoms and functional groups.

## Core Chemical Identifiers

For unambiguous identification in databases and literature, a set of standardized chemical identifiers is used. These identifiers for **Nitrodenafil** are summarized in the table below.

Identifier	Value	Source
CAS Number	147676-99-1	Pharmaffiliates <sup>[2]</sup> , ChemicalBook <sup>[3]</sup>
Molecular Formula	C17H19N5O4	Pharmaffiliates <sup>[2]</sup>
Molecular Weight	357.36 g/mol	Pharmaffiliates <sup>[2]</sup>
InChI	InChI=1S/C17H19N5O4/c1-4-7-11-19-21(2)15-12(11)18-17(24)20-16(15)10-8-9(22(25)26)5-6-13(10)27-14(3)23/h5-6,8H,4,7H2,1-3H3,(H,18,20,24)	Generated from structure
InChIKey	YZQBAZNYTCNQSM-UHFFFAOYSA-N	Generated from structure
SMILES	<chem>CCCC1nn(C)c2c1nc(c(n2)c1cc(occ1OCC)[O-])=O</chem>	Generated from structure

## Molecular Structure

The two-dimensional structure of **Nitrodenafil** is depicted in the following diagram, which visually represents the connectivity of atoms as described by its IUPAC name.

Caption: 2D Chemical Structure of **Nitrodenafil**.

## Mechanistic Insights and Experimental Context

As a structural analog of sildenafil, **Nitrodenafil** is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action for PDE5 inhibitors involves the prevention of the degradation of cyclic guanosine monophosphate (cGMP).<sup>[4]</sup> Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.<sup>[4]</sup>

## General Synthetic Approach for Sildenafil Analogs

While a specific, detailed synthesis protocol for **Nitrodenafil** is not readily available in peer-reviewed literature, a general synthetic strategy for sildenafil analogs can be conceptualized based on established methods. The synthesis of such pyrazolopyrimidinone cores typically involves a multi-step process.

Conceptual Synthetic Workflow:



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Caption: Conceptual workflow for the synthesis of **Nitrodenafil**.

Detailed Steps of the Conceptual Protocol:

- **Pyrazole Formation:** The synthesis would likely begin with the construction of a substituted pyrazole ring. This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.
- **Nitration:** The pyrazole intermediate would then undergo nitration to introduce the nitro group onto the desired position of the pyrazole ring.

- **Amide Formation:** The carboxylic acid group on the pyrazole is then activated and reacted with an appropriate aminobenzoate derivative to form an amide bond.
- **Cyclization:** An intramolecular cyclization reaction is then carried out, typically under basic conditions, to form the pyrimidinone ring, thus creating the core pyrazolopyrimidinone structure.
- **N-Alkylation:** Finally, the nitrogen atom on the pyrazole ring is alkylated to introduce the methyl group, yielding the final **Nitrodenafil** product.

#### Causality in Experimental Choices:

- The choice of starting materials in Step 1 is critical as it determines the substituents on the pyrazole ring of the final product.
- The conditions for nitration in Step 2 must be carefully controlled to ensure regioselectivity and avoid over-nitration.
- The cyclization in Step 4 is a key ring-forming reaction, and the choice of base and solvent can significantly impact the reaction yield and purity of the product.

## Conclusion

This technical guide provides a foundational understanding of **Nitrodenafil**, focusing on its IUPAC name and key chemical identifiers. The provided information is essential for researchers and drug development professionals to accurately identify, document, and communicate about this compound. While detailed experimental protocols for its synthesis and biological characterization are not extensively published, the conceptual framework provided, based on the synthesis of related sildenafil analogs, offers valuable insights for further research and development activities. As with any research chemical, proper handling and characterization are paramount for reliable and reproducible scientific outcomes.

## References

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